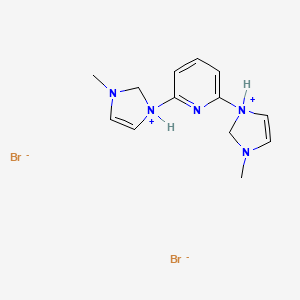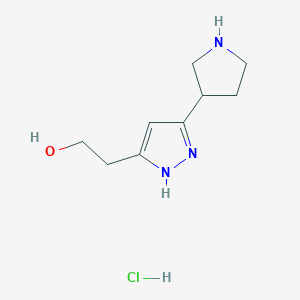
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted with two imidazolium groups, each carrying a methyl group, and two bromide ions as counterions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide typically involves the reaction of 2,6-dibromopyridine with 3-methylimidazole under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or other anions.
Oxidation and Reduction: The imidazolium groups can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield the corresponding chloride salt, while oxidation reactions may produce imidazolium-based radicals or other oxidized species.
科学研究应用
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
作用机制
The mechanism of action of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The imidazolium groups can coordinate with metal ions, facilitating catalytic processes. In biological systems, the compound can interact with enzymes and other proteins, potentially modulating their activity and function .
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound also contains imidazolium groups and is used in similar applications, particularly in catalysis.
1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium bromide: This compound is an ionic liquid with applications in various fields, including materials science and electrochemistry.
Uniqueness
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is unique due to its specific structure, which includes a pyridine ring and two imidazolium groups. This structure allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
属性
IUPAC Name |
2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVIGFSHSLKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride](/img/structure/B8067853.png)


![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8067870.png)
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)




